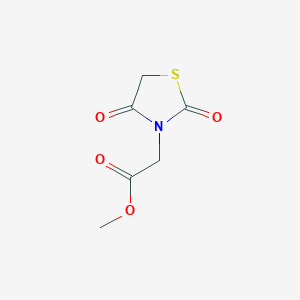

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate

説明

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a thiazolidinedione (TZD) derivative with a methyl ester functional group. It is synthesized via nucleophilic substitution, where the potassium salt of 5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione reacts with methyl bromoacetate in dimethylformamide (DMF) . Key spectral characteristics include infrared (IR) absorption bands at 1692 cm⁻¹ and 1736 cm⁻¹, corresponding to the two carbonyl (C=O) groups, and a distinct proton nuclear magnetic resonance (¹H NMR) signal at δH = 4.18 ppm for the methylene (CH₂) group . This compound serves as a versatile scaffold in medicinal chemistry, with demonstrated applications in anticancer and antidiabetic research .

特性

IUPAC Name |

methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-11-5(9)2-7-4(8)3-12-6(7)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHABKSPPFOTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate typically involves the reaction of 2,4-thiazolidinedione with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for 24 hours . The crude product is then purified through standard procedures such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

化学反応の分析

Knoevenagel Condensation for 5-Arylidene Derivatives

This reaction enables the introduction of arylidene moieties at the 5-position of the thiazolidine ring. Key findings include:

-

Substrate Compatibility : Direct condensation with aromatic aldehydes under typical Knoevenagel conditions (e.g., piperidine/ethanol) often fails due to decomposition or competing side reactions .

-

Alternative Pathway : High-yield synthesis (68–85%) of 5-arylidene derivatives (e.g., 5a–e ) is achieved by reacting Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate with chloroformates starting from 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (4a ) . Structures are confirmed via 1D/2D NMR and HRMS.

Table 1: Reaction Conditions and Yields for 5-Arylidene Derivatives

| Derivative | Chloroformate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 5a | Benzylchloroformate | K₂CO₃ | DMF | 85 |

| 5b | Ethylchloroformate | K₂CO₃ | DMF | 78 |

| 5c | Methylchloroformate | K₂CO₃ | DMF | 68 |

Alkylation and Hydrolysis Reactions

The compound undergoes alkylation to introduce ester groups, followed by hydrolysis to yield carboxylic acids:

-

Alkylation : Reaction with ethyl bromoacetate in THF/NaH produces ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate .

-

Hydrolysis :

Table 2: Hydrolysis Efficiency Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| A | HCl/AcOH, reflux | 5 |

| D | TFA/CH₂Cl₂, RT | 58 |

Coupling Reactions with Heterocycles

The compound participates in hybrid molecule synthesis:

-

Triazole-Thiazolidine Hybrids : CDI-mediated coupling with Boc-piperazine in CH₂Cl₂ yields triazole-linked derivatives (e.g., 42a ) with moderate to high yields .

-

Epoxide Ring-Opening : Reaction with triazole-containing oxiranes generates pharmacologically active hybrids (e.g., 31–33 , 35 ) .

Stability and Side Reactions

-

Ester Group Sensitivity : Heating in acetic acid with methylamine/piperidine removes the alkoxycarbonyl group, releasing thiazolidine-2,4-dione (TZD) as the main product .

-

Catalyst Impact : Piperidine in ethanol improves Knoevenagel yields marginally (14% for 12b ) .

Key Research Findings

-

Yield Optimization : Mild hydrolysis (TFA) outperforms traditional acidic conditions, preserving functional groups .

-

Structural Confirmation : All derivatives are validated via NMR, HRMS, and X-ray crystallography .

-

Bioactivity Correlation : Derivatives exhibit enhanced antifungal and anticancer properties compared to parent compounds .

科学的研究の応用

Antidiabetic Activity

Thiazolidinediones, including methyl 2-(2,4-dioxothiazolidin-3-yl)acetate, are recognized for their insulin-sensitizing properties. They operate primarily by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This compound may serve as an intermediate in synthesizing more complex bioactive molecules targeting metabolic disorders .

Antifungal Activity

Recent studies have demonstrated the antifungal potential of thiazolidinedione derivatives. This compound has shown promising results against various fungal strains, including Candida species. Research indicates that it can disrupt fungal cell wall integrity and interfere with glucose transport mechanisms within the cells .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Thiazolidine derivatives exhibit a broad spectrum of biological activity against bacterial pathogens. The synthesis of new derivatives has been linked to enhanced antibacterial effects, making them candidates for further development as antimicrobial agents .

Case Study 1: Antifungal Activity Evaluation

A study focused on synthesizing novel derivatives of thiazolidinediones revealed that certain compounds exhibited high antifungal activity against Candida albicans. The mechanism was linked to alterations in glucose transport processes within the fungal cells, suggesting a unique mode of action for these compounds .

Case Study 2: Antibacterial Efficacy

Research conducted on various thiazolidine derivatives demonstrated significant antibacterial effects against multiple strains of bacteria, including resistant strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

作用機序

The mechanism of action of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase. This is achieved through its action on vascular cells and monocytes/macrophages . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes essential for the survival and proliferation of microbes and cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate with structurally analogous compounds:

Physicochemical and Pharmacokinetic Properties

- Solubility : Hydrolysis of esters to carboxylic acids (e.g., Compound 12a ) increases aqueous solubility, favoring bioavailability.

- Synthetic Efficiency : Yields vary significantly; for example, hydrolysis reactions (86% yield ) outperform direct alkylation (50% yield ), reflecting optimized conditions.

Key Research Findings

- Substituent Impact :

- Synthetic Flexibility : The thiazolidinedione core accommodates diverse substituents (benzylidene, pyrazolyl, sulfonylthiourea), enabling tailored bioactivity .

生物活性

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinedione family, noted for its diverse biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article explores its biological activity, detailing mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring structure with dioxo substituents and a methyl ester functional group. This unique configuration enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Potential antifungal and anti-inflammatory properties |

| Pioglitazone | Thiazolidinedione core | Approved for diabetes treatment; insulin-sensitizing properties |

| Rosiglitazone | Thiazolidinedione core | Similar mechanism; associated with cardiovascular risks |

Antifungal Activity

Research indicates that derivatives of thiazolidinediones, including this compound, exhibit significant antifungal properties. A study highlighted its effectiveness against various fungal strains, including Candida species. The compound demonstrated both fungistatic and fungicidal effects, leading to morphological changes in yeast cell walls. This activity is believed to be linked to alterations in glucose transport mechanisms within fungal cells .

Case Study: Antifungal Efficacy

In a comparative analysis of several thiazolidine derivatives:

- Compound L-173 showed a minimal inhibitory concentration (MIC) of 0.03 µg/mL against C. parapsilosis, outperforming traditional antifungals like fluconazole.

- This compound was also evaluated for its MIC against resistant strains, showcasing promising results that warrant further investigation .

Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. Specifically, it acts as an aldose reductase inhibitor, which is implicated in the pathogenesis of inflammation and liver fibrosis. In vivo studies demonstrated that this compound significantly reduced serum alanine aminotransferase levels and improved liver histology in rat models subjected to carbon tetrachloride (CCl₄)-induced liver injury .

The anti-inflammatory activity of this compound is attributed to:

- Inhibition of NF-kB Activation : The compound modulates the NF-kB pathway by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

- Oxidative Stress Reduction : It enhances hepatic glutathione levels, thereby mitigating oxidative damage associated with liver injury .

Comparative Biological Activity

A broader review of thiazolidinedione derivatives reveals varying degrees of biological activity based on structural modifications. For instance:

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via Knoevenagel condensation between thiazolidinedione derivatives and aldehyde-containing substrates. For example, in the preparation of pyrazolyl-thiazolidinedione hybrids, equimolar ratios of ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate and aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) are refluxed in ethanol with catalytic piperidine for 4–6 hours, yielding products in ~90% purity . Optimization involves adjusting solvent polarity (ethanol vs. DMF), catalyst selection (piperidine vs. morpholine), and reaction time to improve yield and reduce side products.

Q. How are structural and purity characteristics of this compound validated experimentally?

Key techniques include:

- Spectroscopy : IR confirms carbonyl stretches (e.g., 1736 cm⁻¹ for ester C=O, 1690 cm⁻¹ for thiazolidinedione C=O) .

- NMR : Distinct signals for methylene protons (N–CH₂ at δ 4.48 ppm) and ester groups (–OCH₂CH₃ at δ 4.22–1.28 ppm) .

- Mass spectrometry : ESI+ peaks (e.g., m/z 434 [M+H]⁺) validate molecular weight .

- Elemental analysis : Confirms %C, %H, %N (±0.4% tolerance) .

Q. What are the primary biological targets or activities associated with this compound?

this compound derivatives exhibit antimicrobial , antidiabetic , and anticancer activities. For instance, pyrazolyl-thiazolidinedione hybrids show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans . The thiazolidinedione core is critical for PPAR-γ modulation in antidiabetic research .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Key modifications include:

- Substituent variation at the 5-position : Electron-withdrawing groups (e.g., –Cl, –NO₂) improve antimicrobial potency, while bulky aryl groups enhance anticancer activity .

- Ester vs. acid derivatives : Hydrolysis of the methyl/ethyl ester to the acetic acid derivative (e.g., via HCl/AcOH reflux) increases solubility and bioavailability, as seen in antifungal studies .

- Heterocyclic hybridization : Fusion with pyrazole or oxadiazole rings improves target selectivity (e.g., COX-2 inhibition) .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values or activity trends may arise from:

- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains require standardized protocols .

- Solubility limitations : Use of DMSO vs. aqueous buffers affects compound bioavailability; dynamic light scattering (DLS) can assess aggregation .

- Metabolic instability : LC-MS/MS stability studies in simulated biological fluids (e.g., liver microsomes) identify degradation pathways .

Q. What advanced computational methods support mechanistic studies of this compound?

- Molecular docking : Predict binding affinities to targets like PPAR-γ or DNA gyrase using AutoDock Vina or Schrödinger Suite .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How are crystallographic data utilized to validate structural hypotheses?

Single-crystal X-ray diffraction provides:

- Bond lengths/angles : Confirms planarity of the thiazolidinedione ring (e.g., C=O distances ~1.21–1.36 Å) .

- Intermolecular interactions : Hydrogen bonds (e.g., O–H···O) stabilize crystal packing and inform solubility trends .

- Tautomeric forms : Distinguishes keto-enol tautomers via electron density maps .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol | 90% yield | |

| Catalyst | Piperidine | Faster reaction | |

| Temperature | Reflux (~78°C) | Minimizes byproducts |

Q. Table 2. Biological Activity Trends

| Derivative | Substituent | Activity (IC₅₀, µM) | Target |

|---|---|---|---|

| 4a (R = Ph) | Phenyl | 12.3 ± 0.8 | S. aureus |

| 4d (R = Cl) | 4-Chlorophenyl | 8.7 ± 0.5 | C. albicans |

| T12 (acid) | –COOH | 5.2 ± 0.3 | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。